molecular formula C20H28O4 B050911 17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one CAS No. 124831-98-7

17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one

Cat. No. B050911
M. Wt: 332.4 g/mol
InChI Key: KEMFSPTYPOTLGN-RBZZARIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one, also known as 17AAE, is a synthetic estrogenic compound that has been widely used in scientific research. It is a derivative of estradiol, a natural estrogen hormone that plays a crucial role in the regulation of the female reproductive system. 17AAE has been used to study the mechanism of action of estrogen and its effects on various physiological processes.

Mechanism Of Action

17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one exerts its estrogenic effects by binding to estrogen receptors in the body. It has a high affinity for both estrogen receptor alpha and beta, which are found in various tissues throughout the body. Once bound to the receptors, 17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one activates the transcription of target genes, leading to a cascade of downstream effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one are diverse and depend on the tissue and cell type. In the brain, it has been shown to enhance memory and cognitive function. In bone, it promotes osteoblast activity and inhibits osteoclast activity, leading to increased bone density. In the cardiovascular system, it has been shown to improve lipid metabolism and reduce the risk of cardiovascular disease. In the reproductive system, it promotes the growth and development of the uterus and mammary glands.

Advantages And Limitations For Lab Experiments

One of the advantages of using 17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one in lab experiments is its high potency and specificity for estrogen receptors. This allows researchers to study the effects of estrogen without the confounding factors of other hormones. However, one of the limitations is its potential to interact with other proteins and enzymes in the body, leading to off-target effects.

Future Directions

There are several future directions for the study of 17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one. One area of research is the development of selective estrogen receptor modulators (SERMs) that can target specific tissues and have fewer side effects than traditional estrogen therapy. Another area of research is the investigation of the role of estrogen in aging and age-related diseases such as Alzheimer's and cardiovascular disease. Finally, the development of new synthetic estrogens with improved potency and selectivity is an ongoing area of research.

Synthesis Methods

The synthesis of 17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one involves several steps, including the acetylation of estradiol and the epoxidation of the resulting compound. The final product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.

Scientific Research Applications

17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one has been extensively used in scientific research for its estrogenic properties. It has been used to study the effects of estrogen on the brain, bone, cardiovascular system, and reproductive system. It has also been used to investigate the mechanisms of action of estrogen and its role in the development and progression of various diseases such as breast cancer and osteoporosis.

properties

CAS RN

124831-98-7

Product Name

17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

[(1S,2S,5S,6S,9S,10S,13S)-5-methyl-15-oxo-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadecan-6-yl] acetate

InChI

InChI=1S/C20H28O4/c1-12(21)23-17-4-3-15-14-6-9-19-11-13(22)5-10-20(19,24-19)16(14)7-8-18(15,17)2/h14-17H,3-11H2,1-2H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1

InChI Key

KEMFSPTYPOTLGN-RBZZARIASA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@]45[C@]3(O4)CCC(=O)C5)C

SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC45C3(O4)CCC(=O)C5)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC45C3(O4)CCC(=O)C5)C

synonyms

3-keto-5,10-epoxy-nor-19-methylandrostane-17-acetate
keto-epoxy-Me-androstane acetate

Origin of Product

United States

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